molecular formula C7H16ClNO B6225577 3,5,5-trimethyloxolan-3-amine hydrochloride CAS No. 2768326-57-2

3,5,5-trimethyloxolan-3-amine hydrochloride

Cat. No. B6225577
CAS RN: 2768326-57-2
M. Wt: 165.66 g/mol
InChI Key: SJLSFDAIFZMVSA-UHFFFAOYSA-N
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Description

3,5,5-Trimethyloxolan-3-amine hydrochloride (TMOA-HCl) is a novel compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. TMOA-HCl is an organic compound with a molecular formula of C6H13ClN2O, and is composed of a quaternary ammonium cation and a chloride anion. TMOA-HCl has been studied for its potential use in the synthesis of other compounds, as well as its potential applications in medical research, biochemistry, and physiology. In

Scientific Research Applications

3,5,5-trimethyloxolan-3-amine hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 3-hydroxy-4-methyl-2-butanone, and has been studied for its potential use in the synthesis of other compounds. Additionally, this compound has been studied for its potential applications in medical research, biochemistry, and physiology. It has been studied for its potential use in the treatment of certain types of cancers, and for its potential use as an anti-inflammatory agent.

Mechanism of Action

3,5,5-trimethyloxolan-3-amine hydrochloride has been studied for its potential mechanisms of action. It has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been suggested to act as an agonist of certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been suggested that this compound may have anti-inflammatory and anti-cancer effects. Additionally, this compound has been suggested to have analgesic, neuroprotective, and anti-depressant effects.

Advantages and Limitations for Lab Experiments

3,5,5-trimethyloxolan-3-amine hydrochloride is relatively easy to synthesize and is relatively stable in solution. This makes it an ideal compound for use in lab experiments. However, this compound is an organic compound and is susceptible to degradation in the presence of light, heat, and oxygen. Additionally, this compound may be toxic in high concentrations, and special care should be taken when working with this compound.

Future Directions

The potential future directions of research on 3,5,5-trimethyloxolan-3-amine hydrochloride are numerous. Further research could be conducted on the synthesis of this compound and its potential applications in the synthesis of other compounds. Additionally, further research could be conducted on its potential mechanisms of action, as well as its biochemical and physiological effects. Furthermore, research could be conducted on the potential therapeutic applications of this compound, such as its potential use in the treatment of certain types of cancers, and its potential use as an anti-inflammatory agent. Finally, research could be conducted on the potential advantages and limitations of this compound for use in lab experiments.

Synthesis Methods

3,5,5-trimethyloxolan-3-amine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of trimethyloxalic acid with an amine, such as an alkylamine, to produce 3,5,5-trimethyloxalan-3-amine. This reaction is typically carried out in a solvent such as methanol or ethanol, and is catalyzed by a base such as sodium hydroxide. The second step involves the addition of hydrochloric acid to the 3,5,5-trimethyloxalan-3-amine to produce this compound. This reaction is typically carried out in an organic solvent such as methanol or ethanol, and is catalyzed by a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,5-trimethyloxolan-3-amine hydrochloride involves the reaction of 3,5,5-trimethyloxolan-3-ol with hydrochloric acid and subsequent conversion of the resulting 3,5,5-trimethyloxolan-3-yl chloride to 3,5,5-trimethyloxolan-3-amine hydrochloride through reaction with ammonia.", "Starting Materials": [ "3,5,5-trimethyloxolan-3-ol", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "Step 1: 3,5,5-trimethyloxolan-3-ol is reacted with hydrochloric acid to form 3,5,5-trimethyloxolan-3-yl chloride.", "Step 2: The resulting 3,5,5-trimethyloxolan-3-yl chloride is then reacted with ammonia to form 3,5,5-trimethyloxolan-3-amine hydrochloride." ] }

CAS RN

2768326-57-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3,5,5-trimethyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)4-7(3,8)5-9-6;/h4-5,8H2,1-3H3;1H

InChI Key

SJLSFDAIFZMVSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)(C)N)C.Cl

Purity

95

Origin of Product

United States

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